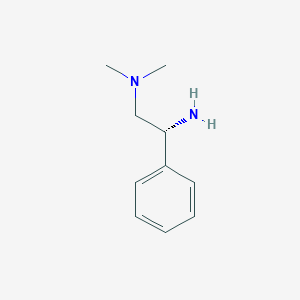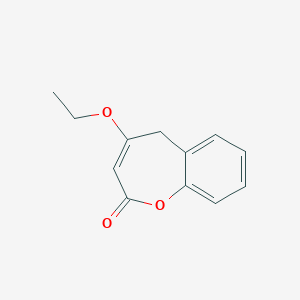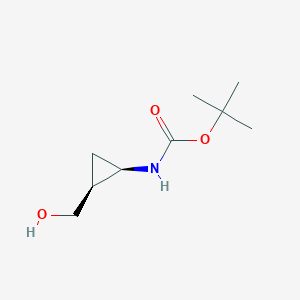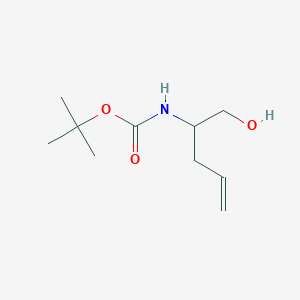
Vinyltris(dimethylsiloxy)silan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Vinyl tris(dimethylsiloxy)silane is synthesized efficiently as part of the development of new monomers for the production of highly branched starburst poly(siloxysilane) polymers. The synthesis involves the hydrosilation of vinyltris(dimethylsiloxy)silane, yielding polymers with silicon-hydride functional groups on the outer sphere, demonstrating the compound's versatility in polymer chemistry (Rubinsztajn, 1994).
Molecular Structure Analysis
The molecular structure of vinyl-functionalized silanes, including vinyl tris(dimethylsiloxy)silane, has been elucidated through various characterization techniques such as multinuclear (1H, 13C, 29Si) NMR spectroscopy, and MALDI-TOF mass spectrometry. Single-crystal X-ray analysis has further detailed the structural configurations, showing the versatility and complex nature of these compounds in forming diverse molecular architectures (Bruña et al., 2010).
Chemical Reactions and Properties
Vinyl tris(dimethylsiloxy)silane undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. It is involved in the formation of polysiloxanes through hydrolytic polycondensation, leading to materials with interesting chemical properties such as the ability to form vinyl(dimethyl)siloxane replicas of polyfunctional matrices (Obrezkova et al., 2009).
Physical Properties Analysis
The physical properties of polymers derived from vinyl tris(dimethylsiloxy)silane, such as poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene, have been extensively studied. These investigations reveal how the conversion of silanes to silanols affects the stability, self-association through hydrogen bonding, and spontaneous condensation leading to cross-linking and insolubilization of the polymers (Lu et al., 1993).
Chemical Properties Analysis
The chemical properties of vinyl tris(dimethylsiloxy)silane are highlighted in its application in the synthesis of hyperbranched poly(siloxysilanes). The controllable approach to polymerization allows for the regulation of molecular weights and polydispersity, indicating the compound's significant role in tailoring the properties of poly(siloxysilane) materials (Wang et al., 2008).
Wissenschaftliche Forschungsanwendungen
[(CH3)3SiO]3SiCH=CH2 [(CH_3)_3SiO]_3SiCH=CH_2 [(CH3)3SiO]3SiCH=CH2
. Es hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Struktur, die eine vielfältige Reaktivität und Funktionalisierung ermöglicht. Nachfolgend finden Sie eine umfassende Analyse seiner Anwendungen in verschiedenen Bereichen:Polymersynthese
Vinyltris(dimethylsiloxy)silan wird bei der Synthese von Poly(siloxysilanen) verwendet, die eine Art von hyperverzweigtem Polymer sind . Diese Polymere weisen einzigartige Eigenschaften wie niedrige Viskosität, hohe Löslichkeit und die Fähigkeit auf, hochverzweigte Strukturen zu bilden. Die im Stoff vorhandenen Vinylgruppen können an weiteren Polymerisationsreaktionen teilnehmen, was zu Materialien mit maßgeschneiderten mechanischen und thermischen Eigenschaften führt.
Herstellung von Nanoverbundwerkstoffen
Im Bereich der Nanotechnologie wird this compound zur Herstellung von Siliziumdioxid-basierten Nanoverbundwerkstoffen verwendet . Diese Materialien profitieren von der verbesserten Dispersion von Nanopartikeln in einer Polymermatrix, wodurch die Gesamtstärke, Haltbarkeit und thermische Stabilität des Verbundwerkstoffs verbessert werden.
Safety and Hazards
Vinyl tris(dimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .
Zukünftige Richtungen
The efficient synthesis of Vinyl tris(dimethylsiloxy)silane and its use in the production of highly branched starburst poly(siloxysilane) polymers represent a significant advancement . The presence of silicon-hydride or vinyl groups on the surface of these polymers allows for their functionalization with a wide variety of reagents , suggesting potential for diverse applications in the future.
Wirkmechanismus
Target of Action
Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .
Mode of Action
The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of vinyl tris(dimethylsiloxy)silane yields a polymer structure that has silicon-hydride functional groups on the outer sphere .
Biochemical Pathways
The biochemical pathways affected by vinyl tris(dimethylsiloxy)silane are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .
Pharmacokinetics
Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.
Result of Action
The result of vinyl tris(dimethylsiloxy)silane’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .
Action Environment
The action of vinyl tris(dimethylsiloxy)silane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .
Eigenschaften
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)



![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)




